molecular formula C12H19NO5 B2494198 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate CAS No. 1823987-86-5

5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate

Cat. No.: B2494198
CAS No.: 1823987-86-5
M. Wt: 257.286
InChI Key: NXQWZZUIXYSTDW-UHFFFAOYSA-N
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Description

5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Glutamic Acid Analogue

Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, involving a key transannular alkylation step. This synthesis leads to the formation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, a compound closely related to the chemical structure . This research highlights the potential of using such compounds in the synthesis of important amino acid analogues (Hart & Rapoport, 1999).

Preparation of Piperidine Scaffolds

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through the regioselective ring-opening of a related compound, showcasing its application as a new scaffold for the preparation of substituted piperidines. This research underlines the adaptability of similar compounds in creating diverse chemical structures with potential pharmaceutical applications (Harmsen et al., 2011).

Synthesis of Epibatidine Analogues

Carroll et al. (2001) developed a synthesis involving 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a structure closely related to the specified compound. This study is significant for producing epibatidine analogues, which are known for their binding affinities at nAChR receptors and antinociceptive properties (Carroll et al., 2001).

Synthesis of Squalestatin Core Analogues

Jotterand and Vogel (1999) utilized a compound similar to the query chemical in the synthesis of squalestatin core analogues. This study demonstrates the potential of such compounds in the creation of complex molecular structures, which could have implications in various research areas, including medicinal chemistry (Jotterand & Vogel, 1999).

Properties

IUPAC Name

5-O-tert-butyl 7-O-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(15)13-5-8-9(10(14)16-4)7(13)6-17-8/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQWZZUIXYSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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